molecular formula C12H16OS B13485365 5-(Benzylthio)pentan-2-one

5-(Benzylthio)pentan-2-one

Cat. No.: B13485365
M. Wt: 208.32 g/mol
InChI Key: JBVWVSAYYZMGLA-UHFFFAOYSA-N
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Description

5-(Benzylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS. It is characterized by a benzylthio group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)pentan-2-one typically involves the reaction of benzyl mercaptan with a suitable pentanone derivative. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with 5-chloropentan-2-one under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to form alcohols.

    Substitution: The benzylthio group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pentan-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzylthio)pentan-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzylthio)pentan-2-one involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)pentan-2-one
  • 5-(Ethylthio)pentan-2-one
  • 5-(Phenylthio)pentan-2-one

Uniqueness

5-(Benzylthio)pentan-2-one is unique due to the presence of the benzylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Biological Activity

5-(Benzylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS. It features a benzylthio group attached to a pentan-2-one backbone, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its promising antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a variety of microorganisms, suggesting potential applications in treating infections caused by resistant strains. The compound's mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic processes.

Anticancer Activity

This compound has been explored for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. A notable study evaluated its effects on human cancer cells, revealing that derivatives of this compound can induce apoptosis and inhibit proliferation effectively.

Case Study: Cytotoxicity Evaluation

A study conducted on several derivatives of this compound assessed their cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed that certain derivatives had IC50 values significantly lower than that of standard chemotherapeutic agents, indicating enhanced potency.

Compound Cell Line IC50 (µM) Mechanism
This compound derivative 1MCF-71.09EGFR inhibition
This compound derivative 2HeLa0.37Apoptosis induction
This compound derivative 3HepG20.73Cell cycle arrest

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The benzylthio group may facilitate binding to various proteins, potentially inhibiting enzyme activity or disrupting cellular signaling pathways critical for cancer cell survival and proliferation.

Comparative Analysis with Similar Compounds

In comparison with structurally similar compounds, such as 5-(Methylthio)pentan-2-one and 5-(Ethylthio)pentan-2-one , this compound shows enhanced biological activity due to the electron-donating properties of the benzyl group, which may improve binding affinity to biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzyl mercaptan with a suitable pentanone derivative under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Ongoing Research

Current research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity further. Investigations into their pharmacokinetics and potential side effects are also underway, aiming to establish safe therapeutic windows for clinical applications.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

5-benzylsulfanylpentan-2-one

InChI

InChI=1S/C12H16OS/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

JBVWVSAYYZMGLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSCC1=CC=CC=C1

Origin of Product

United States

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